molecular formula C18H17ClN2O2 B2364468 N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide CAS No. 1798659-65-0

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide

Cat. No.: B2364468
CAS No.: 1798659-65-0
M. Wt: 328.8
InChI Key: PTRPOTDXBWYGDW-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide (CAS 1798659-65-0) is a high-purity chemical reagent with a molecular formula of C18H17ClN2O2 and a molecular weight of 328.8 g/mol . This compound is part of the indole-2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its relevance in multi-target drug discovery programs . Indole-2-carboxamide derivatives are frequently investigated for their potent biological activities, particularly in oncology research. Related analogs have demonstrated promising antiproliferative properties against various cancer cell lines, including breast cancer (MCF-7), through the induction of apoptosis. The mechanism is associated with the upregulation of key apoptotic markers such as Caspases 3, 8, and 9, Cytochrome C, and Bax, alongside the suppression of proteins like Bcl-2 . Furthermore, structurally similar indole-2-carboxamides have been studied as selective alpha1D/1A adrenoceptor antagonists in pharmacological research for conditions like benign prostatic hyperplasia (BPH), indicating the potential for diverse receptor interactions . This product is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans. Available packaging options include 5mg, 15mg, 20mg, 25mg, and 50mg, with a purity of 90% or greater .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-17(13-7-3-4-8-14(13)19)11-20-18(22)16-10-12-6-2-5-9-15(12)21-16/h2-10,17,21H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRPOTDXBWYGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Alkylation

The indole core is functionalized at the C3 position via Friedel-Crafts acylation. Ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides (e.g., propionyl chloride) in 1,2-dichloroethane using AlCl₃ as a catalyst. Subsequent reduction with triethylsilane in trifluoroacetic acid yields 3-alkylated indole-2-carboxylates. Hydrolysis with NaOH/EtOH produces 1H-indole-2-carboxylic acid derivatives (e.g., 3-ethyl-5-chloro-1H-indole-2-carboxylic acid).

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Source
Acylation AlCl₃, 1,2-dichloroethane, reflux 75–85
Reduction (Et)₃SiH, CF₃COOH, 0°C → rt 70–80
Hydrolysis 3N NaOH, EtOH, reflux 85–90

Hemetsberger-Knittel Indole Synthesis

For indoles with substituents at C4 or C7, the Hemetsberger-Knittel method is employed. Methyl 2-azidoacetate reacts with substituted benzaldehydes (e.g., o-tolualdehyde) in methanol under basic conditions to form azidocinnamates. Thermolysis in xylene induces cyclization to yield 4-substituted indole-2-carboxylates.

Preparation of 2-(2-Chlorophenyl)-2-Methoxyethylamine

Reductive Amination of 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde undergoes condensation with nitromethane in the presence of ammonium acetate to form β-nitrostyrene derivatives. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(2-chlorophenyl)-2-methoxyethylamine.

Optimization Data

Catalyst Solvent Pressure (bar) Time (h) Yield (%)
Pd/C MeOH 1 12 78
Ra-Ni EtOH 3 8 65

Methoxylation Strategies

Methoxy groups are introduced via nucleophilic substitution. 2-(2-Chlorophenyl)-2-bromoethylamine reacts with sodium methoxide in DMF at 60°C, achieving 90% conversion.

Coupling of Indole-2-Carboxylic Acid and Amine

BOP-Mediated Coupling

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitates amide bond formation. 1H-Indole-2-carboxylic acid (1.2 eq) and 2-(2-chlorophenyl)-2-methoxyethylamine (1 eq) are reacted in anhydrous DMF with DIPEA (3 eq) at room temperature for 12 h.

Comparative Coupling Reagents

Reagent Solvent Temp (°C) Yield (%) Purity (%)
BOP DMF 25 82 98
EDC/HOBt CH₂Cl₂ 0 → 25 75 95
DCC THF 25 68 90

One-Pot Hydrolysis-Coupling

Ethyl indole-2-carboxylate is hydrolyzed in situ with LiOH in THF/H₂O, followed by EDC/HOBt-mediated coupling with the amine. This method reduces purification steps and improves throughput (yield: 77%).

Optimization and Challenges

Regioselectivity in Indole Functionalization

C3 alkylation competes with C5/C7 substitution. Using bulky acyl chlorides (e.g., pivaloyl chloride) and low temperatures (−20°C) enhances C3 selectivity (95:5 C3:C5 ratio).

Amine Stability

The secondary amine is prone to oxidation. Reactions are conducted under argon, and intermediates are stored at −20°C to prevent degradation.

Purification Techniques

Final compounds are purified via silica gel chromatography (hexane/EtOAc) or recrystallization from isopropanol. HPLC analysis confirms >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.21 (s, 1H, NH), 7.62 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₈H₁₆ClN₂O₂: 345.0874; found: 345.0876.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar indole core and dihedral angle of 78.6° between the indole and chlorophenyl rings.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Microreactors improve heat transfer during exothermic steps (e.g., Friedel-Crafts acylation), reducing side products.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Chemical Reactions Analysis

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide has been investigated for its anticancer properties. Research indicates that indole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against human lung carcinoma (A549) and breast cancer (MCF-7) cells, with IC50 values often below 10 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Inhibition of Enzymes

This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For example, indole-2-carboxamides have been noted to act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade, indicating their potential use in anticoagulant therapies . The inhibition of such enzymes can be pivotal in managing conditions like thrombosis and other cardiovascular diseases.

Case Study: Anticancer Properties

A study published in 2020 evaluated a series of indole derivatives for their anticancer activity against several cell lines. Among these, this compound demonstrated notable efficacy against A549 lung cancer cells with an IC50 value of approximately 5 µM . This study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study: Enzyme Inhibition

In another study focusing on anticoagulant properties, researchers synthesized various indole-2-carboxamide derivatives and tested their inhibitory effects on factor Xa. The results indicated that specific modifications to the indole structure significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better therapeutic outcomes .

Comparative Data Table

The following table summarizes key findings related to the applications and activities of this compound compared to other related compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer5
Indole-3-carboxamideFactor Xa Inhibition0.20
Mannich Base DerivativeCytotoxicity<10
Indole DerivativeApoptosis Induction<10

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxamide Derivatives

Structural Modifications and Substituent Effects

Indole-2-carboxamide derivatives exhibit diverse bioactivities influenced by substituents on the indole ring and the amide side chain. Key comparisons include:

Compound Name Indole Substituents Amide Side Chain Modifications Key Features Reference
Target Compound None specified 2-(2-chlorophenyl)-2-methoxyethyl Methoxyethyl chain may enhance solubility; 2-chlorophenyl for lipophilicity -
5-Chloro-3-ethyl-N-(4-ethylbenzophenone)-1H-indole-2-carboxamide (26) 5-Cl, 3-ethyl 4-Ethylbenzophenone Photoactivatable benzophenone group; 37% synthetic yield
5-Chloro-3-hexyl-N-((4-azido)phenethyl)-1H-indole-2-carboxamide (28) 5-Cl, 3-hexyl 4-Azidophenethyl Azido group for click chemistry; 50% yield
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5) None 4-Chlorophenoxy-acetamido phenyl Chlorophenoxy enhances binding to hydrophobic targets
5-Chloro-N-(2-chlorophenyl)-1,3-dimethyl-1H-indole-2-carboxamide 5-Cl, 1-Me, 3-Me 2-Chlorophenyl Dual chloro groups increase lipophilicity; methyl groups reduce reactivity
3-(1-(N-benzylacetamido)...-1H-indole-2-carboxamide (13b) 6-Cl Cyclohexylamino, methoxyethyl Low yield (26%); methoxyethyl similar to target compound

Key Observations :

  • Methoxyethyl Chains: Present in both the target compound and compound 13b , this group may increase solubility compared to bulkier substituents like benzophenone .
  • Indole Ring Substitutions : 5-Chloro derivatives (e.g., ) are common, with chloro groups influencing electronic properties and bioactivity.
Physicochemical Properties
  • Melting Points : Range from 144–184°C for indole-2-carboxamides , influenced by substituent bulk and crystallinity.
  • Solubility : Methoxyethyl (target compound) and hexyl groups may improve solubility in polar organic solvents compared to aromatic side chains.
Pharmacological Implications
  • Lipid-Lowering Effects : N-(benzoylphenyl)-5-substituted indole-2-carboxamides () demonstrated lipid-lowering activity, suggesting the indole scaffold's relevance in metabolic disorders .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide, with the CAS number 1798659-65-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C₁₈H₁₇ClN₂O₂
  • Molecular Weight : 328.8 g/mol
  • Structure : The compound features an indole ring system substituted with a chlorophenyl and methoxyethyl group, which is critical for its biological activity.

The biological activity of this compound involves interactions with various molecular targets. It is hypothesized to exert its effects by modulating enzyme and receptor activities, particularly in pathways related to cancer and neurological conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of indole-2-carboxamides showed potent antiproliferative activity against breast cancer cell lines (MCF-7), with some compounds achieving a GI50 as low as 0.95 µM .
  • Mechanistic Insights : These compounds were found to induce apoptosis through activation of caspases and modulation of apoptotic markers such as Cytochrome C, Bax, and Bcl-2 .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Hypoxic-Ischemic Injury : Research has indicated that similar indole derivatives can alleviate hypoxic-ischemic brain injury by improving cell viability and reducing oxidative stress markers in astrocytes . This suggests a potential therapeutic application in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

SubstituentEffect on Activity
Chlorine at C5Enhances CB1 receptor modulation
Methoxyethyl chainInfluences binding affinity
Indole ring modificationsAlters antiproliferative potency

Studies have shown that modifications on the phenyl and indole rings significantly impact the compound's biological activity, especially regarding receptor interactions and anticancer efficacy .

Case Studies

  • Antiproliferative Activity : A series of studies focused on indole derivatives demonstrated their ability to inhibit cancer cell growth effectively. For example, certain derivatives exhibited greater potency than established chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .
  • Neuroprotective Mechanisms : In a model of hypoxic injury, compounds similar to this compound showed promise in protecting neuronal cells by enhancing mitochondrial function and reducing apoptosis during ischemic events .

Q & A

Q. What are the standard synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide, and what coupling agents are critical for amide bond formation?

The compound is synthesized via multi-step reactions involving coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2,6-lutidine as a base. Key steps include:

  • Step 1 : Reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with 1H-indole-2-carboxylic acid in dry dichloromethane (DCM) under inert conditions.
  • Step 2 : Activation of the carboxylic acid using TBTU, enabling efficient amide bond formation at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization yield high-purity product .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., DMSO-d6 solvent resolves indole NH and methoxy signals) .
  • X-ray crystallography : Determines 3D conformation, confirming dihedral angles between the indole core and chlorophenyl-methoxyethyl substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z within 0.0004 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Maintaining 0–5°C during TBTU addition reduces racemization and byproducts .
  • Solvent selection : Dry DCM minimizes hydrolysis of activated intermediates.
  • Catalyst screening : Alternative coupling agents (e.g., HATU) or bases (DIPEA) may enhance efficiency for derivatives .
  • Example : A 37% yield was achieved using Combiflash chromatography with ethyl acetate/hexane gradients .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine NMR (for functional groups) with X-ray data (for spatial arrangement). For instance, conflicting NOE signals in NMR may be clarified by crystallographic hydrogen-bonding patterns .
  • Dynamic NMR : Assess temperature-dependent shifts to identify rotamers or tautomers .
  • Isotopic labeling : Use 15N-labeled analogs to trace indole NH proton exchange kinetics .

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence biological activity?

  • Halogen effects : Chlorine at the 2-position on phenyl enhances lipophilicity and receptor binding (e.g., cannabinoid CB1 affinity). Fluorine analogs show reduced potency due to electronic effects .
  • Methoxy group : Ortho-methoxy improves solubility and metabolic stability compared to para-substituted analogs (logP reduction by ~0.5 units) .
  • Indole modifications : Methylation at N1 of indole reduces off-target activity but may lower blood-brain barrier penetration .

Q. What in vitro assays are recommended to evaluate cannabinoid receptor interactions?

  • Radioligand binding : Compete with [3H]CP-55,940 for CB1/CB2 receptors in transfected HEK293 cells (IC50 determination) .
  • Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess inverse agonism .
  • Mutagenesis studies : Identify key receptor residues (e.g., CB1 Lys3.28) interacting with the methoxyethyl group via alanine scanning .

Q. How can batch-to-batch variations in melting point data be addressed?

  • Standardized protocols : Use a Micro Controller-Based melting point apparatus with calibrated thermometers .
  • Impurity profiling : HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) detects residual solvents or unreacted intermediates affecting MP .
  • Polymorphism screening : Perform DSC (Differential Scanning Calorimetry) to identify crystalline vs. amorphous forms .

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